molecular formula C15H21NO6 B014338 Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 13343-67-4

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B014338
CAS No.: 13343-67-4
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-KJWHEZOQSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of glucopyranose, characterized by the presence of a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. This compound is widely used in glycobiology research due to its structural similarity to naturally occurring glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with benzyl alcohol. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of glycobiology and biochemistry. It serves as a substrate for studying enzyme activities, including glycosidases and glycosyltransferases. Additionally, it is used in the synthesis of complex oligosaccharides and glycoconjugates for biological studies .

In medicine, this compound is employed in the development of glycomimetics, which are used as therapeutic agents for various diseases, including cancer and infectious diseases. Its ability to mimic natural glycosides makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • Benzyl 2-Acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
  • Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside
  • Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside

Comparison: Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific beta-D-glucopyranoside configuration, which influences its interaction with enzymes and receptors. Compared to its alpha-D-galactopyranoside and alpha-D-glucopyranoside counterparts, the beta-D-glucopyranoside form exhibits different inhibitory properties and biological activities .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236521
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-67-4
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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